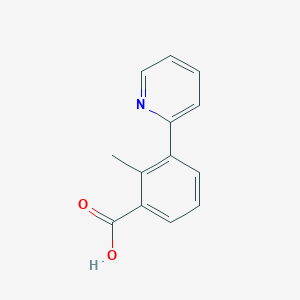
2-Methyl-3-(pyridin-2-yl)benzoic acid
Vue d'ensemble
Description
2-Methyl-3-(pyridin-2-yl)benzoic acid, also known as 2-Methyl-3-(2-pyridyl)benzoic acid or MPBA, is a chemical compound that has been widely used in scientific research. It is a white to off-white powder that is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).
Applications De Recherche Scientifique
Antimicrobial and Antiviral Activities
Pyridine compounds, including derivatives of 2-Methyl-3-(pyridin-2-yl)benzoic acid, have been studied for their potential antimicrobial and antiviral activities. Research has tested these compounds against a range of bacterial strains, yeasts, and filamentous fungi, indicating their broad-spectrum capabilities in combating various pathogens .
Herbicidal Activity
Substituted 3-(pyridin-2-yl)phenylamino derivatives, which are structurally related to 2-Methyl-3-(pyridin-2-yl)benzoic acid, have been designed and synthesized to act as protoporphyrinogen oxidase (PPO) inhibitors. These compounds exhibit robust herbicidal activity and are considered for crop safety applications .
Parkinson’s Disease Therapeutics
Derivatives of 4-methyl-3-(pyridin-2-ylamino)benzamide, which share a similar pyridinyl component with the compound , have been discovered as potential therapeutic agents for Parkinson’s disease by inhibiting C-Abl .
Anti-fibrotic Activities
Novel pyridinyl compounds have been synthesized and found to exhibit anti-fibrotic activities, potentially offering therapeutic benefits for conditions associated with fibrosis. Some of these compounds have shown better activities than existing anti-fibrotic drugs .
Development of New Antimicrobial Agents
The increasing resistance of fungal and bacterial pathogens has led to the synthesis of novel series of pyridinyl derivatives for their antibacterial properties. These studies aim to develop new antimicrobial agents to address drug-resistant infections .
Mécanisme D'action
Target of Action
Similar compounds have been known to target various enzymes and receptors
Mode of Action
These interactions can lead to changes in the conformation or activity of the target, thereby affecting its function .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine . The bioavailability of the compound can be influenced by factors such as its solubility, stability, and the presence of transporters and metabolic enzymes.
Result of Action
Similar compounds have been shown to have various effects, such as inhibiting enzyme activity, modulating receptor signaling, and affecting gene expression
Action Environment
The action, efficacy, and stability of 2-Methyl-3-(pyridin-2-yl)benzoic acid can be influenced by various environmental factors. These may include the pH and composition of the biological milieu, the presence of other molecules that can interact with the compound, and the temperature. For example, the compound’s activity could be affected by the presence of other molecules that compete for the same target or that modulate the target’s activity .
Propriétés
IUPAC Name |
2-methyl-3-pyridin-2-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9-10(12-7-2-3-8-14-12)5-4-6-11(9)13(15)16/h2-8H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXMNHHISPYCJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(pyridin-2-yl)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



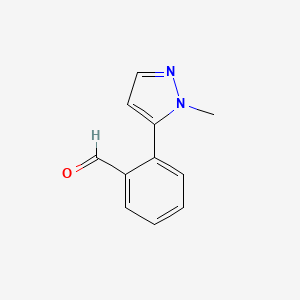

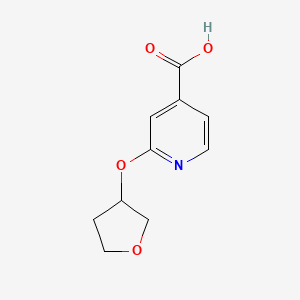
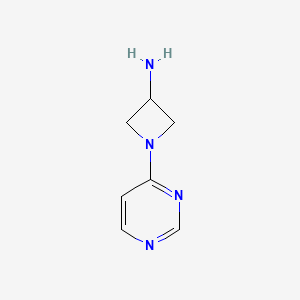
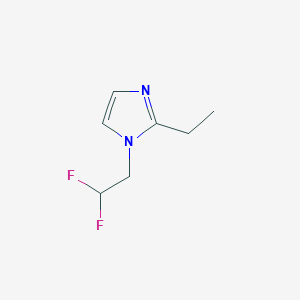
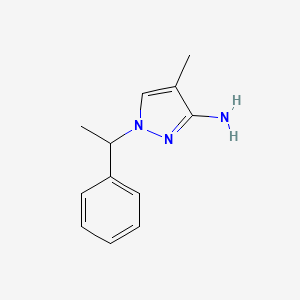
![1-Methyl-3-[(prop-2-en-1-yl)amino]pyrrolidin-2-one](/img/structure/B1426837.png)
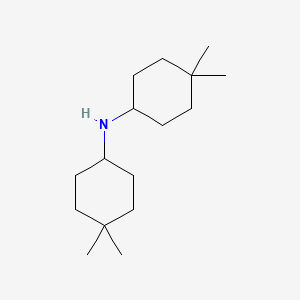


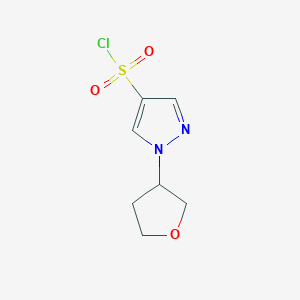
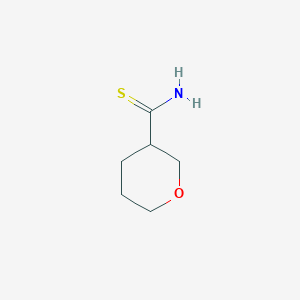
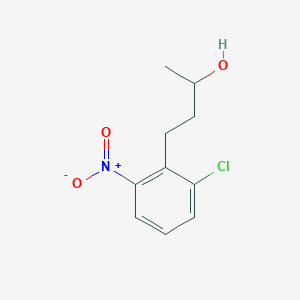
![[1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]methylamine](/img/structure/B1426848.png)